[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol
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Overview
Description
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring and an aminopurinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopurine with a cyclobutyl aldehyde under controlled conditions to form the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopurinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol involves its interaction with specific molecular targets. The aminopurinyl group can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid synthesis or function. This interaction can inhibit the activity of enzymes involved in DNA or RNA replication, making it a potential candidate for antiviral or anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Aminopurin-9-yl)ethanol
- 9-(2-Hydroxyethyl)adenine
- 6-Amino-9H-purin-9-yl derivatives
Uniqueness
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3- |
InChI Key |
SLCDRONCTWUSDF-BAQGIRSFSA-N |
Isomeric SMILES |
C1C/C(=C/CN2C=NC3=C(N=CN=C32)N)/C1CO |
Canonical SMILES |
C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
Origin of Product |
United States |
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